molecular formula C11H16BrNO2S B8203045 1-(2-bromophenyl)-N-tert-butylmethanesulfonamide

1-(2-bromophenyl)-N-tert-butylmethanesulfonamide

Cat. No.: B8203045
M. Wt: 306.22 g/mol
InChI Key: WCYJFBZSEBPDMG-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-N-tert-butylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group with a tert-butyl substituent. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-N-tert-butylmethanesulfonamide typically involves the reaction of 2-bromophenylamine with tert-butylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-N-tert-butylmethanesulfonamide undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring would yield 1-(2-bromo-4-nitrophenyl)-N-tert-butylmethanesulfonamide, while reduction of the sulfonamide group could lead to the formation of the corresponding amine derivative.

Scientific Research Applications

1-(2-bromophenyl)-N-tert-butylmethanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including those used in agrochemicals and materials science.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-N-tert-butylmethanesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-N-tert-butylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    1-(2-fluorophenyl)-N-tert-butylmethanesulfonamide: Similar structure but with a fluorine atom instead of bromine.

    1-(2-iodophenyl)-N-tert-butylmethanesulfonamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(2-bromophenyl)-N-tert-butylmethanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. Additionally, the bromine atom can be used as a handle for further functionalization, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-bromophenyl)-N-tert-butylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-11(2,3)13-16(14,15)8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYJFBZSEBPDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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